dimethyl-1H-1,2,3-triazol-1-amine
Overview
Description
Dimethyl-1H-1,2,3-triazol-1-amine is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms. It is known for its stability and ability to engage in various chemical interactions, making it a valuable compound in medicinal chemistry and other scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl-1H-1,2,3-triazol-1-amine can be synthesized through a 1,3-dipolar cycloaddition reaction between azides and alkynes. This reaction is often catalyzed by copper (I) ions, which facilitate the formation of the triazole ring. The reaction typically occurs under mild conditions, such as room temperature, and can be completed within a few hours .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve high yields and purity of the final product. Additionally, the reaction can be scaled up by optimizing the concentration of reactants and the duration of the reaction .
Chemical Reactions Analysis
Types of Reactions
Dimethyl-1H-1,2,3-triazol-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted triazoles .
Scientific Research Applications
Dimethyl-1H-1,2,3-triazol-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of various materials, including polymers and coatings
Mechanism of Action
The mechanism of action of dimethyl-1H-1,2,3-triazol-1-amine involves its ability to interact with various molecular targets. It can form hydrogen bonds and engage in dipole-dipole interactions with biological molecules, which can modulate their activity. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Another triazole compound with similar chemical properties but different biological activities.
1,3,5-Triazine: A related heterocyclic compound with a different ring structure and distinct applications.
Imidazole: A five-membered ring compound with two nitrogen atoms, used in various chemical and biological applications
Uniqueness
Dimethyl-1H-1,2,3-triazol-1-amine is unique due to its specific ring structure and the presence of two methyl groups, which influence its chemical reactivity and biological activity.
Biological Activity
Dimethyl-1H-1,2,3-triazol-1-amine is a compound of significant interest due to its diverse biological activities. This article explores its potential applications in medicine, particularly its antimicrobial and anticancer properties, alongside detailed research findings and case studies.
Chemical Structure and Properties
This compound features a triazole ring which is known for its stability and ability to mimic biological structures such as amide bonds. The presence of two methyl groups enhances its solubility and reactivity, making it a valuable scaffold in medicinal chemistry .
The biological activity of this compound is attributed to its ability to interact with various molecular targets through hydrogen bonding and dipole-dipole interactions. This interaction can modulate the activity of proteins and enzymes involved in critical biological processes .
Biological Activities
Antimicrobial Properties:
Research indicates that this compound exhibits antimicrobial activity against various pathogens. For instance, derivatives of triazole compounds have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. A study demonstrated that specific 1,2,3-triazole derivatives had minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL against these bacteria .
Anticancer Properties:
The anticancer potential of this compound is notable in several studies. Triazole-containing compounds have been reported to inhibit tumor growth and induce apoptosis in cancer cells. For example, certain derivatives have been shown to possess IC50 values as low as 60 nM against various cancer cell lines . The mechanism involves the disruption of cellular processes critical for cancer cell survival.
Case Studies
-
Antimicrobial Efficacy:
A study published in Frontiers in Molecular Biosciences highlighted the synthesis of a series of 1,2,3-triazole derivatives that demonstrated significant antibacterial activity. Among these, compounds containing dimethyl substitutions showed enhanced efficacy compared to their non-substituted counterparts . -
Anticancer Activity:
In a comparative study on triazole derivatives' anticancer effects, this compound was tested against human breast cancer cell lines. The results indicated that this compound effectively inhibited cell proliferation and induced apoptosis at concentrations significantly lower than traditional chemotherapeutics .
Comparative Analysis with Similar Compounds
Compound Type | Biological Activity | Notable Features |
---|---|---|
This compound | Antimicrobial, Anticancer | High solubility; mimics amide bonds |
1,2,4-Triazole | Antifungal | Different biological profile; less stable |
Imidazole | Antiviral | Used in various therapeutic applications |
Properties
IUPAC Name |
4,5-dimethyltriazol-1-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4/c1-3-4(2)8(5)7-6-3/h5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVETYZWBIIYQRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=N1)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10484175 | |
Record name | 4,5-Dimethyl-1H-1,2,3-triazol-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10484175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40679-57-0 | |
Record name | 4,5-Dimethyl-1H-1,2,3-triazol-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10484175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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